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molecular formula C17H14Br2O3 B8309445 Methyl 4'-(2,2-dibromovinyl)-2'-methoxy-1,1'-biphenyl-4-carboxylate

Methyl 4'-(2,2-dibromovinyl)-2'-methoxy-1,1'-biphenyl-4-carboxylate

Cat. No. B8309445
M. Wt: 426.1 g/mol
InChI Key: KCOAGDHTVBAFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504512B2

Procedure details

A solution of Example 122I (1.35 g, 5.0 mmol) in dichloromethane (30 mL) at room temperature was treated with carbon tetrabromide (1.82 g, 5.5 mmol) and triphenylphosphine (2.88 g, 11 mmol), stirred for 1 hour, treated with hexanes (50mL), and filtered through silica gel (50 g). The solution was rinsed with 1:1 water/dichloromethane, separated, and the organic phase was concentrated. The concentrate was purified by flash column chromatography on silica gel with 2-10% ethyl acetate/hexanes to provide the desired product.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=2)=[C:5]([O:19][CH3:20])[CH:4]=1)=O.[C:21](Br)(Br)([Br:23])[Br:22].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Br:22][C:21]([Br:23])=[CH:1][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=2)=[C:5]([O:19][CH3:20])[CH:4]=1

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
C(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)C(=O)OC)OC
Name
Quantity
1.82 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
2.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
hexanes
Quantity
50 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through silica gel (50 g)
WASH
Type
WASH
Details
The solution was rinsed with 1:1 water/dichloromethane
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel with 2-10% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(=CC1=CC(=C(C=C1)C1=CC=C(C=C1)C(=O)OC)OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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